N-(3-(Dimethylamino)propyl)methacrylamide mononitrate
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Overview
Description
N-(3-(Dimethylamino)propyl)methacrylamide mononitrate: is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide mononitrate typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate undergoes various chemical reactions, including:
Radical Polymerization: This compound can polymerize in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Cross-Linking Reactions: It can form cross-linked networks when reacted with multifunctional cross-linkers.
Common Reagents and Conditions:
Radical Polymerization: Typically carried out in solvents like toluene or dimethylformamide (DMF) at elevated temperatures (60-80°C) with radical initiators.
Cross-Linking: Involves the use of cross-linkers such as ethylene glycol dimethacrylate (EGDMA) under similar conditions.
Major Products:
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer to synthesize pH-responsive hydrogels and other functional polymers.
Biology:
Medicine:
Drug Delivery: Utilized in the development of self-healing hydrogels for controlled drug release applications.
Industry:
Mechanism of Action
The mechanism by which N-(3-(Dimethylamino)propyl)methacrylamide mononitrate exerts its effects involves its ability to undergo radical polymerization and form cross-linked networks. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the polymer can release its payload in response to the acidic environment of a tumor or the basic environment of the intestines .
Comparison with Similar Compounds
- N,N-Dimethylaminopropylacrylamide
- N,N-Dimethylaminopropylmethacrylate
- N,N-Dimethylaminoethylmethacrylate
Comparison: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate is unique due to its specific structure, which provides a balance of hydrophilicity and reactivity. Compared to N,N-Dimethylaminopropylacrylamide, it offers better pH responsiveness and higher reactivity in radical polymerization. N,N-Dimethylaminopropylmethacrylate and N,N-Dimethylaminoethylmethacrylate, while similar, differ in their ester linkages, affecting their polymerization behavior and final polymer properties .
Properties
CAS No. |
93858-47-0 |
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Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;nitric acid |
InChI |
InChI=1S/C9H18N2O.HNO3/c1-8(2)9(12)10-6-5-7-11(3)4;2-1(3)4/h1,5-7H2,2-4H3,(H,10,12);(H,2,3,4) |
InChI Key |
NVUAAKJOHWIMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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